molecular formula C6H9ClFNO2 B2821238 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride CAS No. 2309448-09-5

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2821238
CAS No.: 2309448-09-5
M. Wt: 181.59
InChI Key: NTHIKRZKVCFTAM-UHFFFAOYSA-N
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Description

The compound 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride is a fluorinated heterocyclic carboxylic acid derivative.

  • Molecular Formula: C₅H₃FN₂O₄ (parent acid) .
  • CAS Number: 703-95-7 (parent acid) .
  • Physical Properties: Melting point ≈256–259°C (parent acid); the hydrochloride salt likely improves solubility in polar solvents .
  • Applications: Fluorinated pyrimidine derivatives like FOA are used in biochemical studies, particularly in nucleotide metabolism inhibition .

Properties

IUPAC Name

5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHIKRZKVCFTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309448-09-5
Record name 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride typically involves the fluorination of piperidinyl olefins. One common method is the treatment of piperidinyl olefins with Selectfluor, a fluorinating agent. The reaction conditions usually involve the use of a solvent such as acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted tetrahydropyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Tetrahydropyridine Derivatives with Ester Groups

Examples :

  • 1-n-Propyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (1xb) .
  • 1-Allyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (1xc) .
Parameter Target Compound (Hydrochloride) Ethyl Ester Derivatives (e.g., 1xc)
Functional Group Carboxylic acid (salt form) Ethyl ester
Molecular Weight ~183.1 (hydrochloride estimated) 223.08 g/mol (1xc)
Solubility Enhanced water solubility (salt) Likely hydrophobic (ester group)
Biological Relevance Nucleotide metabolism modulation Intermediate in synthetic chemistry

Key Differences :

  • The hydrochloride form of the target compound is more polar and bioavailable than ester derivatives, making it suitable for pharmaceutical applications.
  • Ethyl ester derivatives are primarily used as intermediates in organic synthesis .

Halogenated Pyrimidinecarboxylic Acids

Examples :

  • 5-Chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid (CAS 36313-98-1) .
  • 5-Fluoroorotic Acid (FOA) .
Parameter Target Compound 5-Chloro Analog
Halogen Substituent Fluorine Chlorine
Electronegativity Higher (F) → Stronger electron-withdrawing effect Lower (Cl) → Moderate electronic effects
Acidity Higher (due to F) Lower
Biological Activity Antimetabolite (e.g., uracil analog) Similar applications, but less studied

Key Differences :

  • Fluorine’s electronegativity enhances the compound’s stability and interaction with biological targets compared to chlorine analogs .

Neuroactive Tetrahydropyridines

Example : 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) .

Parameter Target Compound MPTP
Substituents Fluorine, carboxylic acid Methyl, phenyl
Biological Impact Metabolic inhibition Neurotoxicity (dopaminergic neuron loss)
Structural Features Pyrimidine ring with oxo groups Piperidine-like structure

Key Differences :

  • MPTP’s lipophilic aromatic groups enable blood-brain barrier penetration, whereas the target compound’s polar groups limit CNS activity .

Fluorinated Heterocycles in Drug Development

Examples :

  • 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid tert-butyl ester (SC-25520) .
  • 5-Fluorooxindole (MM3568.02) .
Parameter Target Compound 5-Fluorooxindole
Core Structure Pyrimidine Indole
Functional Groups Carboxylic acid, oxo Oxindole (lactam)
Applications Antimetabolite Kinase inhibition, cancer research

Key Differences :

  • The pyrimidine core of the target compound is critical for mimicking uracil in metabolic pathways, whereas indole derivatives target enzyme active sites .

Biological Activity

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid; hydrochloride is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies highlighting its anticancer and antimicrobial properties.

The molecular formula of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid; hydrochloride is C6_6H8_8FNO2_2·HCl with a molecular weight of 145.13 g/mol. The synthesis typically involves the fluorination of piperidinyl olefins using Selectfluor as a fluorinating agent in solvents like acetonitrile at temperatures ranging from 0 to 25°C.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors, potentially leading to increased efficacy in therapeutic applications. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may also influence its biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid; hydrochloride. For instance:

  • Case Study on A549 Cells : In vitro tests demonstrated that derivatives of this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The study compared these derivatives to cisplatin and found that certain modifications enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .
CompoundA549 Cell Viability (%)Toxicity to HSAEC1-KT Cells (%)
Base Compound78-86Moderate
Compound with 4-Cl substitution64High
Compound with 4-Br substitution61High
Compound with 4-Dimethylamino substitution50Moderate

This table summarizes the viability percentages post-treatment with various derivatives compared to the base compound.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against multidrug-resistant pathogens:

  • Antimicrobial Testing : The biological activity was evaluated against strains such as methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid were noted for their selective antimicrobial activity against resistant strains .
PathogenMinimum Inhibitory Concentration (MIC)
MRSA12.5 µg/mL
Klebsiella pneumoniae10 µg/mL
Escherichia coli15 µg/mL

These findings indicate that modifications to the base structure can enhance both anticancer and antimicrobial activities.

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